Euphorbin E
Description
Properties
CAS No. |
126239-93-8 |
|---|---|
Molecular Formula |
C33H42O8 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
methyl (1S,2S,3aE,5S,6E,9R,11R,12E)-4,9-diacetyloxy-1-benzoyloxy-2,5,8,8,12-pentamethyl-1,2,3,5,9,10,11,13a-octahydrocyclopenta[12]annulene-11-carboxylate |
InChI |
InChI=1S/C33H42O8/c1-19-14-15-33(6,7)28(39-22(4)34)18-25(32(37)38-8)20(2)16-26-27(29(19)40-23(5)35)17-21(3)30(26)41-31(36)24-12-10-9-11-13-24/h9-16,19,21,25-26,28,30H,17-18H2,1-8H3/b15-14+,20-16+,29-27+/t19-,21-,25+,26?,28+,30-/m0/s1 |
InChI Key |
BSEUVBISSZPVKT-VRCZBDOOSA-N |
Isomeric SMILES |
C[C@H]1C/C/2=C(/[C@H](/C=C/C([C@@H](C[C@H](/C(=C/C2[C@H]1OC(=O)C3=CC=CC=C3)/C)C(=O)OC)OC(=O)C)(C)C)C)\OC(=O)C |
Canonical SMILES |
CC1CC2=C(C(C=CC(C(CC(C(=CC2C1OC(=O)C3=CC=CC=C3)C)C(=O)OC)OC(=O)C)(C)C)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Euphorbin E undergoes various chemical reactions, including oxidation and hydrolysis . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions include simpler phenolic compounds and other hydrolyzable tannins . This compound’s highly oxidized structure makes it a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress .
Scientific Research Applications
Pharmacological Applications
Euphorbin E exhibits a range of biological activities that make it a candidate for therapeutic applications. Below are some notable pharmacological properties:
- Anticancer Activity : this compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that extracts from Euphorbia hirta, which contains this compound, possess significant anticancer properties against various cell lines, suggesting its role as a natural chemotherapeutic agent .
- Antiviral Properties : The compound has been investigated for its antiviral effects. Research indicates that Euphorbia hirta extracts can inhibit viruses such as HIV and dengue, with this compound contributing to this activity by targeting viral replication mechanisms .
- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its ability to suppress pro-inflammatory cytokines suggests a mechanism that could be harnessed in therapeutic formulations .
Agricultural Applications
This compound also shows promise in agricultural contexts, particularly in pest management:
- Natural Pesticide : Due to its toxic effects on certain herbivores and pathogens, this compound can be explored as a natural pesticide. Its application could reduce reliance on synthetic chemicals, promoting sustainable agricultural practices .
- Plant Growth Regulation : Compounds derived from Euphorbia hirta have been noted to influence plant growth positively. Research into this compound's effects on plant physiology could lead to its use as a biostimulant in crop production .
Biomedical Research
This compound's unique structure and properties make it an interesting subject for biomedical research:
- Drug Development : The compound's diverse biological activities position it as a candidate for drug development. Ongoing research aims to isolate and characterize its active components to formulate new medications targeting specific diseases .
- Mechanistic Studies : Investigating the molecular mechanisms through which this compound exerts its effects can provide insights into its potential applications in treating complex diseases such as cancer and viral infections. This research is crucial for understanding how to optimize its use in clinical settings .
Case Studies and Research Findings
Several studies have documented the effects of this compound and related compounds:
- Anticancer Studies : A study published in the Chemistry and Pharmacology Bulletin highlighted the anticancer effects of extracts containing this compound, demonstrating significant inhibition of tumor growth in preclinical models .
- Antiviral Activity : Research indicated that Euphorbia hirta extracts showed promising results against various viral infections, with this compound being one of the active constituents contributing to this effect .
- Toxicological Assessments : Case studies have reported the toxic effects of Euphorbia sap on human health, emphasizing the need for careful handling but also indicating potential therapeutic uses when properly managed .
Mechanism of Action
Euphorbin E exerts its effects through several mechanisms:
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species.
Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and nitric oxide synthase, thereby reducing inflammation.
Antimicrobial Activity: This compound disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death.
Comparison with Similar Compounds
Antioxidant and Antimicrobial Effects
- This compound : Demonstrates antimicrobial activity attributed to tannins, which disrupt microbial membranes and inhibit enzymes .
- Euphorbin A and B : Isolated from E. maculata, these compounds show comparable antimicrobial effects but differ in potency due to structural variations .
- Euphorbin-2 (from E.
Anti-inflammatory Activity
- This compound : Indirectly linked to anti-inflammatory effects via E. nivulia extracts (39.6% inhibition in rat edema models) .
- Euphorbin A and C: Known to modulate inflammatory pathways in E. hirta, but quantitative comparisons with this compound are lacking .
Plant Sources and Ecological Roles
- This compound : Predominantly found in E. hirta and E. nivulia, where it may act as a chemical defense against herbivores .
- Euphorbin F : Isolated from E. tirucalli, a species adapted to arid environments, suggesting ecological specialization of tannin production .
- Euphorbin-1 and Euphorbin-2 : Specific to Central Asian Euphorbia species (E. ferganensis and E. franchetii), highlighting geographic diversification .
Q & A
Q. What are the established methods for isolating and characterizing Euphorbin E from natural sources?
this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or TLC for purification. Structural characterization employs spectroscopic methods (NMR, MS) and X-ray crystallography. Validation requires comparison with published spectral data and purity assays (e.g., ≥95% by HPLC) . For reproducibility, document solvent ratios, column specifications, and instrumental parameters (e.g., NMR frequency, MS ionization mode) .
Q. How can researchers validate the bioactivity of this compound in preliminary assays?
Use dose-response experiments with positive and negative controls to assess bioactivity (e.g., cytotoxicity via MTT assay). Replicate experiments at least triplicate to confirm statistical significance (p < 0.05). Include solvent-only controls to rule out artifacts. Reference standard compounds (e.g., doxorubicin for cytotoxicity) and validate assay conditions (pH, temperature, incubation time) against established protocols .
Q. What are the key challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Common challenges include stereochemical control during synthesis and maintaining compound stability. Address these by:
- Optimizing reaction conditions (e.g., chiral catalysts, inert atmospheres).
- Validating intermediate structures via FTIR and H-NMR at each step.
- Using stability-indicating assays (e.g., accelerated degradation studies under heat/light) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on this compound’s mechanism of action?
Contradictions often arise from variability in cell lines, assay protocols, or compound purity. To address this:
- Standardize experimental models (e.g., use authenticated cell lines from repositories like ATCC).
- Perform orthogonal assays (e.g., Western blotting alongside ELISA to confirm protein interactions).
- Conduct meta-analyses of published data to identify confounding variables (e.g., solvent effects, incubation times) .
- Example table for comparative analysis:
| Study | Cell Line | Purity (%) | IC50 (μM) | Key Finding |
|---|---|---|---|---|
| A | HeLa | 98 | 2.1 | Apoptosis via caspase-3 |
| B | MCF-7 | 95 | 5.7 | Autophagy dominant |
Q. What computational strategies are effective for predicting this compound’s molecular targets?
Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding stability. Validate predictions using:
- Pharmacophore modeling to identify essential interaction sites.
- Experimental validation via knockout cell lines or competitive binding assays.
- Cross-reference results with databases like ChEMBL or PubChem BioAssay .
Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?
Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable):
- Publish raw pharmacokinetic data (e.g., plasma concentration-time curves) in repositories like Zenodo.
- Detail animal models (species, weight, dosing regimen) and analytical methods (e.g., LC-MS/MS parameters).
- Use standardized metrics (AUC, Cmax, t½) and report inter-individual variability .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Report confidence intervals for EC50/IC50 values.
- For heterogeneous data, apply non-parametric tests (e.g., Kruskal-Wallis) or mixed-effects models .
Methodological Considerations for Peer Review
Q. How should researchers address ethical concerns in this compound studies involving animal models?
- Obtain approval from institutional ethics committees (IACUC or equivalent).
- Follow ARRIVE guidelines for reporting animal experiments, including sample size justification and humane endpoints.
- Publish negative results to avoid publication bias .
What criteria define a robust research question for this compound studies?
A strong research question must:
Q. How can researchers optimize data transparency in this compound publications?
- Deposit raw data in FAIR-aligned repositories (e.g., Figshare, Dryad).
- Provide detailed supplemental materials, including spectra, chromatograms, and assay protocols.
- Use persistent identifiers (DOIs) for datasets and cite them in the methods section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
